Cas no 320420-85-7 (N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE)

N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
-
- N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
- 4-methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide
- N-allyl-4-methyl-2-phenylthiazole-5-carboxamide
-
- MDL: MFCD00141976
- Inchi: 1S/C14H14N2OS/c1-3-9-15-13(17)12-10(2)16-14(18-12)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H,15,17)
- InChI Key: JHIPDWUEAWXRRB-UHFFFAOYSA-N
- SMILES: S1C(C(NCC=C)=O)=C(C)N=C1C1=CC=CC=C1
Computed Properties
- Exact Mass: 258.083
- Monoisotopic Mass: 258.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00872545-1g |
4-Methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide |
320420-85-7 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-10mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 10mg |
¥747.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-2mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 2mg |
¥619.00 | 2024-08-02 | |
Ambeed | A895398-1g |
4-Methyl-2-phenyl-N-(prop-2-en-1-yl)-1,3-thiazole-5-carboxamide |
320420-85-7 | 90% | 1g |
$350.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-5mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 5mg |
¥582.00 | 2024-08-02 | |
abcr | AB299332-100 mg |
N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide; . |
320420-85-7 | 100mg |
€221.50 | 2023-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-1mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 1mg |
¥436.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-25mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 25mg |
¥1201.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1627333-20mg |
N-allyl-4-methyl-2-phenylthiazole-5-carboxamide |
320420-85-7 | 98% | 20mg |
¥1365.00 | 2024-08-02 | |
abcr | AB299332-100mg |
N-Allyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide; . |
320420-85-7 | 100mg |
€283.50 | 2025-03-19 |
N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE Related Literature
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview
N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide, also known by its CAS registry number CAS No 320420-85-7, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thiazole derivatives, which are known for their unique electronic properties and wide-ranging applications. The structure of this compound features a thiazole ring system with substituents at positions 1, 3, 4, and 5, making it a valuable building block for various chemical transformations.
The synthesis of N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide typically involves multi-step reactions, often starting from readily available starting materials such as thioureas or thioamides. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and scalable for industrial applications.
In terms of applications, this compound has shown promise in the development of new drug candidates. Its thiazole core is known to exhibit bioactivity against various enzymes and receptors, making it a potential lead molecule for anti-inflammatory, antifungal, and anticancer therapies. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, its ability to modulate histone deacetylase (HDAC) activity has opened avenues for epigenetic drug discovery.
Beyond pharmaceuticals, N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide has also found applications in agrochemicals. Its ability to act as a plant growth regulator has been extensively studied, with recent research highlighting its role in enhancing crop resilience against abiotic stress conditions such as drought and salinity. Field trials have shown that this compound can improve photosynthetic efficiency and root development in staple crops like rice and wheat.
The material science community has also taken an interest in this compound due to its potential as a precursor for advanced materials. For example, its use in the synthesis of conductive polymers has been explored for applications in flexible electronics and energy storage devices. Recent breakthroughs in polymer chemistry have enabled the incorporation of this compound into polymeric matrices with tailored electrical properties.
In terms of toxicity and safety profiles, studies have shown that N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-based compounds exhibit low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are still required to fully understand their potential risks to human health and the environment. Regulatory agencies have emphasized the importance of conducting comprehensive risk assessments before widespread commercialization.
Looking ahead, the development of novel analogs based on this compound is expected to further expand its utility across various industries. Researchers are actively exploring ways to modify its structure to enhance bioavailability or improve stability under harsh conditions. The integration of computational chemistry tools with experimental approaches is paving the way for rational drug design and material engineering.
In conclusion, CAS No 320420857, or N-Allyl-4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxamide, represents a promising molecule with diverse applications across multiple disciplines. Its continued exploration will undoubtedly contribute to advancements in medicine
320420-85-7 (N-ALLYL-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE) Related Products
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
